N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine

Lipophilicity Fragment-based drug design ADME Prediction

Sourcing a validated polar fragment for methyltransferase inhibitor programs often risks SAR deviation. This compound is the exact 1-methyl-4-methylene pyrazole scaffold for potent PRMT inhibitors (e.g., EPZ011652). • XlogP -1.3 & TPSA 55.9 Ų: Engineered for aqueous solubility and FBDD. • Orthogonal diamines: Enables sequential conjugation for PROTAC synthesis. • Free base form: Supplied for stoichiometric metal complexation without counter-ion interference.

Molecular Formula C7H14N4
Molecular Weight 154.217
CAS No. 105829-49-0
Cat. No. B2737707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine
CAS105829-49-0
Molecular FormulaC7H14N4
Molecular Weight154.217
Structural Identifiers
SMILESCN1C=C(C=N1)CNCCN
InChIInChI=1S/C7H14N4/c1-11-6-7(5-10-11)4-9-3-2-8/h5-6,9H,2-4,8H2,1H3
InChIKeyGVPONBRVSSOCSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline for Procurement


N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine (CAS 105829-49-0) is a heterocyclic diamine building block comprising a 1-methylpyrazole ring linked via a methylene bridge to an ethane-1,2-diamine chain . This scaffold is described as a useful research chemical and key intermediate in medicinal chemistry programs, notably serving as the core skeleton for potent Protein Arginine Methyltransferase (PRMT) inhibitors such as EPZ011652 and EPZ020411 [1]. Its quantifiable physicochemical profile—a molecular weight of 154.21, computed XlogP of -1.3, and topological polar surface area (TPSA) of 55.9 Ų—classifies it as a polar, low molecular weight fragment with balanced hydrogen-bonding capacity . These properties are critical for determining its utility in fragment-based drug discovery (FBDD) and as a multi-purpose anchor for parallel synthesis relative to more lipophilic or sterically hindered analogs.

Polar fragment scaffold for fragment-based drug discovery
Orthogonal primary and secondary amines enable selective conjugation
Free base form supports direct use without neutralization

Differentiation from Generic Pyrazole-Diamine Substitutions


In-class compounds cannot simply be interchanged due to quantifiable differences in lipophilicity and hydrogen-bonding topology that directly govern scaffold performance in biochemical assays. N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine possesses a distinct methylated pyrazole connected to a *secondary* amine linker, establishing a unique H-bond donor/acceptor profile (2 HBD, 4 HBA) compared to primary amine variants or tertiary amine derivatives commonly used in kinase inhibitor backbones . Computational analysis indicates an XlogP value of -1.3, which is substantially more polar than its 3,5-dimethyl-pyrazole analog, which features additional methyl groups capable of increasing logP by over 1 log unit based on fragment addition rules . This translates to higher aqueous solubility and a different metabolic trajectory, as evidenced by the N-acetylation metabolic pathway identified for the elaborated PRMT inhibitor EPZ011652, which shares this identical ethylene-diamine linker motif [1]. Selecting a different pyrazole-diamine regioisomer risks deviating from validated structure-activity relationships (SAR) built around this specific 1-methyl-4-methylene geometry.

Dimethylpyrazole substitution significantly reduces polarity, shifting solubility and metabolic profile.
Mono-amine analogs lack key H-bond interactions required for PRMT6 target engagement.
Salt forms require pre-neutralization, introducing stoichiometric variability.

Quantitative Evidence Guide vs. Closest Analogs


XlogP Advantage Over Dimethylpyrazole Analogs

The target compound's computed XlogP of -1.3 defines it as a highly polar fragment, a critical parameter for solubility and metabolic stability . A direct structural comparator, N1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine, incorporates two extra methyl substituents on the pyrazole ring, which, by fragment-based calculation, is conservatively estimated to increase the XlogP by at least +1.2 to +1.5 log units, shifting it from a negative to a neutral/positive logP range . This quantifiable difference in lipophilicity renders the 1-methyl variant a markedly superior choice for fragment growth strategies where maintaining low logP is crucial to avoid solubility-limited absorption or promiscuous binding.

Lipophilicity comparison
Class-level inference
Target XlogP: −1.3 Comparator: >0 (estimated) Δ: ≈1.3–1.8 log units (more polar)
Supports solubility-driven scaffold selection
Computed values; confirm experimentally
Lipophilicity Fragment-based drug design ADME Prediction

TPSA and H-Bonding Capacity vs. Mono-amine Analogs

The target compound has a calculated TPSA of 55.9 Ų, which is consistent with the size of the polar ethane-1,2-diamine side chain . In contrast, analogs lacking the extended diamine, such as (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6), have a significantly lower TPSA (~40 Ų) and are smaller in molecular weight (111.15 g/mol) . The higher TPSA and the presence of a flexible secondary amine in the target compound are crucial for establishing the specific hydrogen-bond network observed in the crystal structure of PRMT6 bound to elaborated aryl pyrazole inhibitors, where this diamine motif engages key active-site residues [1]. A smaller mono-amine analog would fail to replicate these critical interactions.

Polar surface area
Supporting evidence
Target: 55.9 Ų, 2 HBD / 4 HBA Comparator: ~40 Ų, 1 HBD / 2-3 HBA Δ: +15.9 Ų TPSA
Enables specific H-bond network relevant to PRMT6
Based on co-crystal structures of elaborated analogs
Cellular permeability Blood-brain barrier Medicinal Chemistry

Metabolic N-Acetylation Pathway Validation

A specific metabolic fate was identified for this chemical motif. In a pharmacokinetic study, the elaborated analog EPZ011652, which contains the same core pyrazole-ethylene-diamine scaffold, underwent rapid N-acetylation on the terminal nitrogen of the chain to form metabolite EPZ015564 [1]. The kinetics of this reaction were characterized, revealing that human NAT2 catalyzes this acetylation with a Michaelis-Menten constant (Km) of 165 ± 14.1 µM and an intrinsic clearance of 110 μL/min/mg, which is 500-fold greater than NAT1 [1]. This validates that the free amine on this linker is a known metabolic soft spot, a key design consideration not captured by an inert alternative scaffold.

Metabolic soft spot (NAT2)
Class-level inference
Km (NAT2): 165 ± 14.1 µM CLint (NAT2): 110 µL/min/mg (EPZ011652 elaborated analog)
Identifies a known metabolic liability for linker design
Data from elaborated analog; verify on free scaffold
Drug Metabolism Pharmacokinetics N-Acetyltransferase EPZ011652

Procurement Purity and Free Base Form Advantage

Across multiple screened vendors, the target compound is consistently supplied at a minimum purity specification of 95% as verified by HPLC or titration, with select catalogs offering a Lot-specific batch purity of 98% . This contrasts with the 3,5-dimethyl analog trihydrochloride salt (CAS 1337879-50-1) which, while also specified at 95%, exists as a solid hydrochloride salt with a molecular weight of 277.62, a factor that must be accounted for in stoichiometric calculations. The consistent high purity of the free base form ensures reproducible reaction yields without the need for pre-neutralization, a quantifiable advantage in parallel synthesis workflows.

Purity & physical form
Cross-study comparable
Target: 95–98% (free base) Comparator: 95% (tri-HCl salt, FW 277.62)
Free base eliminates salt correction and neutralization
Based on supplier QC reports
Quality Control Analytical Chemistry Procurement Standards

PRMT6 Inhibitor Core Scaffold Mapping

The compound serves as the unsubstituted core of EPZ020411, a potent and selective PRMT6 inhibitor (IC50 = 10 nM) with >10-fold selectivity over PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) [1]. While the target compound itself lacks the aryl substitutions necessary for nanomolar potency, its procurement is essential for establishing a minimal scaffold baseline for SAR studies. This contrasts with its more elaborate analog EPZ011652, for which the metabolic fate of the identical diamine linker was characterized [2]. This positions the compound as the definitive starting point for iterative medicinal chemistry to optimize selectivity and pharmacokinetics, a role that cannot be fulfilled by pre-functionalized, more complex comparative scaffolds.

Scaffold for SAR
Supporting evidence
EPZ020411: PRMT6 IC50 10 nM Selectivity: >10-fold vs. PRMT1/8 Target is minimal core scaffold
Establishes baseline for SAR exploration
Elaborated analogs required for potency
Epigenetics PRMT6 Enzyme Inhibition Fragment-based Drug Discovery

High-Value Application Scenarios


Fragment-Based and PROTAC Linker Design

Its low XlogP (-1.3) and TPSA (55.9 Ų) make it an ideal polar fragment or a linker in PROTAC design . The two free amines offer built-in orthogonality: the secondary amine can be used for initial attachment while the primary amine is reserved for a later E3 ligase ligand conjugation step, simplifying the synthetic route for bifunctional degraders.

Epigenetic Chemical Space Exploration (PRMTs)

As the minimal core of potent PRMT6 (IC50 = 10 nM) and PRMT1 inhibitors, this compound is the definitive starting point for synthesizing focused chemical libraries to explore the SAR of arginine methyltransferase inhibition [1]. By subjecting this scaffold to parallel reductive amination or amide coupling, researchers can generate novel analogs with potentially improved selectivity profiles.

In Vitro Probe for NAT Metabolism Studies

The ethylene-diamine side chain is a validated metabolic soft spot for NAT1/NAT2 enzymes, as confirmed by kinetic studies on EPZ011652 (Km for NAT2 = 165 µM) [2]. The compound can be N-acetylated to serve as a synthetic standard (analogous to EPZ015564) to calibrate LC-MS/MS assays for monitoring N-acetylation rates in hepatocyte clearance models.

Coordination Chemistry and MOF Synthesis

The 1,2-diamine motif is a well-established ligand for transition metals. Unlike the hydrochloride salt of the 3,5-dimethyl analog, this compound is supplied as a free base with a purity of 95-98%, allowing for direct and stoichiometrically accurate complexation with metal ions without interference from chloride counter-ions .

Application
Selection Property
Validation Focus
Fragment-based and PROTAC linker design
Low lipophilicity and dual amine orthogonality
Linker attachment selectivity and solubility
Epigenetic chemical space exploration (PRMTs)
Minimal scaffold with two diversification points
Inhibitor potency and isoform selectivity (elaborated analogs)
In vitro probe for NAT metabolism studies
Free primary amine as metabolic site
NAT isoform activity and clearance prediction
Coordination chemistry and MOF synthesis
Free base 1,2-diamine ligand
Stoichiometric accuracy and complex stability
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